9-Octylphenanthrene
Overview
Description
9-Octylphenanthrene is a chemical compound with the molecular formula C22H26 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound is based on the structure of phenanthrene, with an octyl group attached at the 9th position . The average mass of this compound is 290.442 Da, and its monoisotopic mass is 290.203461 Da .Scientific Research Applications
Fluorescence Probes for Metal Detection
Research conducted by Qin Jun et al. (2016) utilized a derivative of phenanthrene, 9-bromophenanthrene, as a fluorescence probe for the detection of trace palladium (Pd). This method demonstrated excellent selectivity and specificity, suggesting potential for routine determination of Pd in environmental samples Qin Jun et al., 2016.
Synthesis of Functionalized Derivatives
Yueqiang Liu et al. (2018) described a catalyst-free cascade reaction for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives, highlighting the versatility of phenanthrene derivatives in chemical synthesis Yueqiang Liu et al., 2018.
Environmental Contaminant Removal
A study by Zhengwen Wei et al. (2022) focused on using Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic nanomaterial for the removal of 9-Phenanthrol, demonstrating its effective application in mitigating environmental pollution Zhengwen Wei et al., 2022.
Interaction with Biological Molecules
Jing Zhang et al. (2020) investigated the molecular interaction between human serum albumin and 9-Hydroxyphenanthrene, a hydroxyl metabolite of phenanthrene, using spectroscopic and molecular docking techniques. Their findings provide insights into the potential effects of phenanthrene metabolites on human health Jing Zhang et al., 2020.
Chemical Transformations on Surfaces
Research by J. Hellerstedt et al. (2019) explored the chemical transformation of 9-azidophenanthrene on the Ag(111) surface, demonstrating the formation of covalent bonds at a single-molecule level. This study offers a glimpse into the potential applications of phenanthrene derivatives in nanotechnology J. Hellerstedt et al., 2019.
Properties
IUPAC Name |
9-octylphenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-2-3-4-5-6-7-12-18-17-19-13-8-9-14-20(19)22-16-11-10-15-21(18)22/h8-11,13-17H,2-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQRTIIRFOARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396433 | |
Record name | 9-octylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23921-11-1 | |
Record name | 9-octylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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